

Unveiling 25-Amincholesterol: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: 25-Amincholesterol

Cat. No.: B1195740

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's chemical properties and stability is paramount for its effective application and development. This technical guide provides an in-depth overview of **25-amincholesterol**, a derivative of cholesterol with demonstrated antifungal properties.^[1] Due to the limited availability of direct experimental data for **25-amincholesterol**, this guide synthesizes known information and provides inferred properties and experimental protocols based on analogous compounds, such as cholesterol and other aminosterols.

Core Chemical Properties

The introduction of an amino group at the 25-position of the cholesterol side chain is expected to significantly influence its physicochemical properties, primarily by increasing its polarity and introducing a basic center. The following table summarizes the known and predicted chemical properties of **25-amincholesterol**.

Property	Value	Source/Method
Molecular Formula	C ₂₇ H ₄₉ N	Calculated
Molecular Weight	387.69 g/mol	Calculated
Melting Point	Not available. Predicted to be lower than cholesterol (148-150 °C) due to the polar amino group disrupting crystal packing.	Prediction
Boiling Point	Not available. Expected to be high and likely to decompose before boiling under atmospheric pressure.	Prediction
Solubility	Predicted to have low solubility in water. Soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol. The amino group may allow for the formation of water-soluble salts with acids.	Inferred from related aminosterols[2]
pKa	Not available. The amino group is predicted to have a pKa in the range of 9-10, typical for a primary amine on an aliphatic chain.	Prediction

Stability and Storage Recommendations

The stability of **25-aminocholesterol** is a critical factor for its handling, formulation, and storage. While specific degradation studies on **25-aminocholesterol** are not readily available, insights can be drawn from the behavior of cholesterol and other aminosterols.

Key Stability Considerations:

- **Oxidation:** The cholesterol ring system and the side chain are susceptible to oxidation, particularly at the allylic C-7 position and the tertiary C-25 position. The presence of the amino group might influence the rate and products of oxidation.
- **Light Sensitivity:** Steroids can be sensitive to light, leading to photochemical degradation.
- **pH Sensitivity:** The amino group's basicity makes the compound's solubility and stability pH-dependent. At low pH, the protonated aminium salt will be more water-soluble but potentially more susceptible to certain degradation pathways. At high pH, the free amine is more likely to undergo oxidation.

Recommended Storage Conditions:

Based on practices for similar compounds like 7-aminocholesterol, the following storage conditions are recommended for **25-aminocholesterol**:

Condition	Recommendation	Rationale
Form	Solid powder	Enhances long-term stability by minimizing mobility and reactivity.
Temperature	Room temperature or refrigerated (2-8 °C)	Lower temperatures slow down potential degradation reactions.
Atmosphere	Inert atmosphere (e.g., argon or nitrogen)	Minimizes oxidation.
Light	Protected from light (e.g., in an amber vial)	Prevents photochemical degradation.
In Solution	If in solution (e.g., DMSO), store at -20 °C or -80 °C for long-term use.	Reduces the rate of degradation in solution.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the chemical properties and stability of **25-aminocholesterol**.

Protocol 1: Determination of Melting Point

Objective: To determine the melting point range of solid **25-aminocholesterol**.

Methodology:

- Ensure the **25-aminocholesterol** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a calibrated melting point apparatus.
- Heat the apparatus at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol 2: Assessment of Solubility

Objective: To determine the solubility of **25-aminocholesterol** in various solvents.

Methodology:

- Weigh a precise amount of **25-aminocholesterol** (e.g., 1 mg) into a series of small vials.
- Add a measured volume (e.g., 100 µL) of the first solvent (e.g., water) to the first vial.
- Vortex the vial for 1-2 minutes and visually inspect for dissolution.
- If the compound dissolves completely, it is soluble at that concentration. If not, incrementally add more solvent (e.g., in 100 µL aliquots) and repeat step 3 until the solid is fully dissolved or a large volume of solvent has been added.

- Repeat the process for a range of solvents of varying polarity (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, dichloromethane).
- Express the solubility quantitatively (e.g., in mg/mL or µg/mL).

Protocol 3: Forced Degradation Study for Stability Assessment

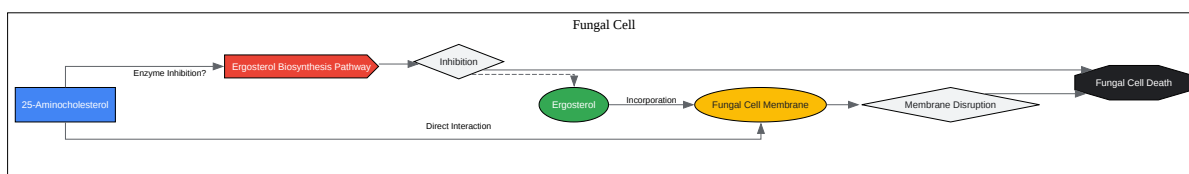
Objective: To evaluate the stability of **25-aminocholesterol** under various stress conditions.

Methodology:

- Sample Preparation: Prepare stock solutions of **25-aminocholesterol** in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
 - Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
 - Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
 - Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60 °C).
 - Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a broad-spectrum light source.
- Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or Mass Spectrometry).
- Data Evaluation: Quantify the amount of undegraded **25-aminocholesterol** at each time point and identify the major degradation products.

Signaling Pathways and Logical Relationships

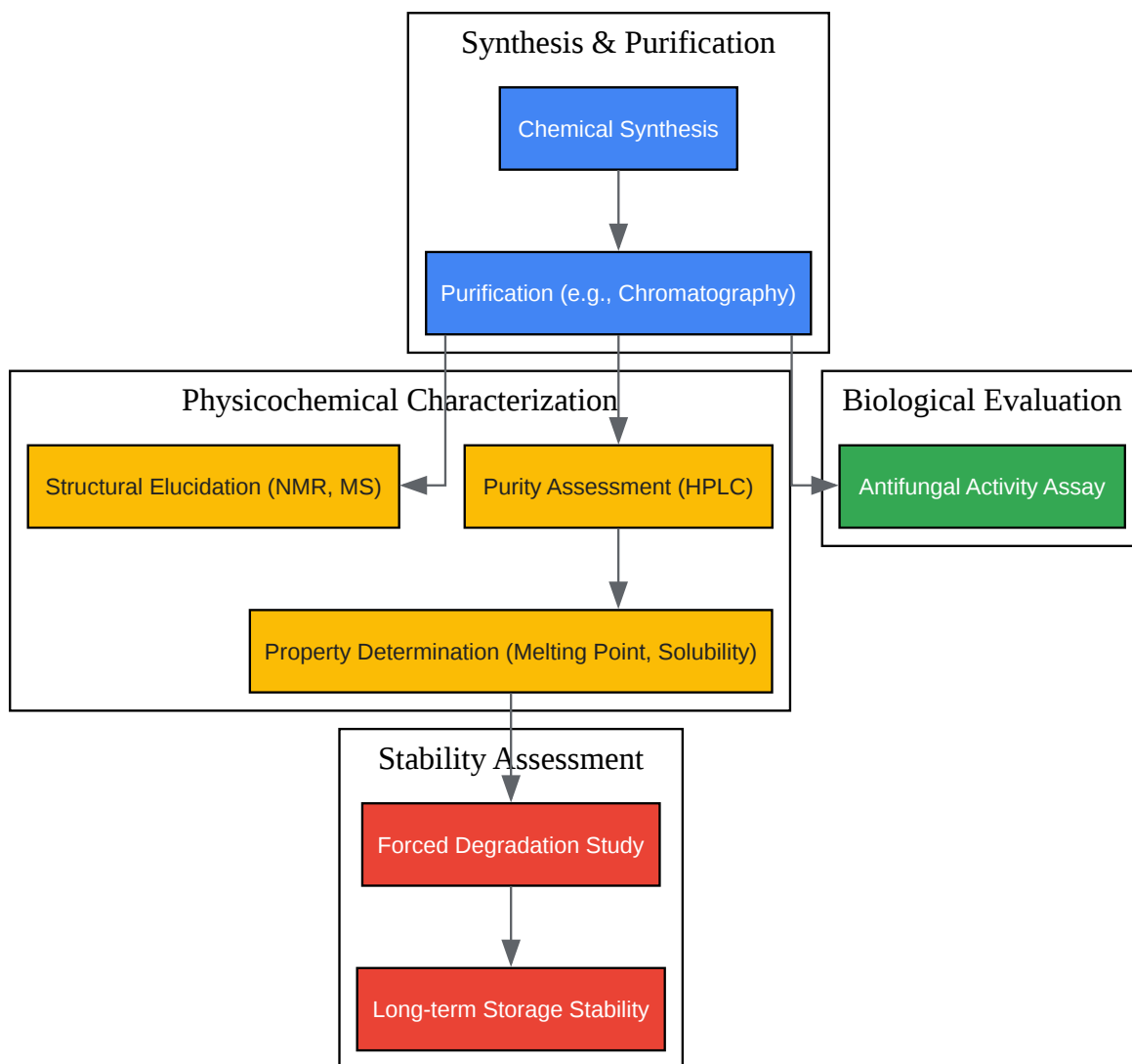
While the precise molecular mechanisms of **25-aminocholesterol** are not fully elucidated, its antifungal activity suggests potential interference with fungal-specific pathways. A plausible hypothesis is the disruption of ergosterol biosynthesis or direct membrane perturbation.



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Caption: Hypothesized antifungal mechanism of **25-aminocholesterol**.

The following diagram illustrates a general workflow for the chemical analysis and characterization of **25-aminocholesterol**.



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- 2. RTA1 Is Involved in Resistance to 7-Amincholesterol and Secretion of Fungal Proteins in *Cryptococcus neoformans* - PMC [pmc.ncbi.nlm.nih.gov]
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